molecular formula C22H18N4O5S B2695357 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-60-8

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2695357
CAS No.: 1111290-60-8
M. Wt: 450.47
InChI Key: CSBMUKWQIGEQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a 1,3-benzodioxole moiety and a 1,2,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group. The sulfanyl (-S-) linkage bridges the pyridazine core to the oxadiazole-methyl group, contributing to its structural complexity.

Properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-27-14-4-5-15(18(10-14)28-2)22-23-20(31-26-22)11-32-21-8-6-16(24-25-21)13-3-7-17-19(9-13)30-12-29-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBMUKWQIGEQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine core, followed by the introduction of the benzodioxole and oxadiazole groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Sulfanyl Bridge Reactivity

The methylsulfanyl (-S-CH2-) group acts as a nucleophilic center and oxidation target:

Reaction Type Conditions Products Mechanistic Insights
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide (R-S(O)-CH2-) or sulfone (R-SO<sub>2</sub>-CH2-) derivativesPeracid-mediated electrophilic oxidation at sulfur, proceeding via a three-membered transition state.
Alkylation R-X/K<sub>2</sub>CO<sub>3</sub>Thioether derivatives (R-S-CH2-)Nucleophilic displacement of leaving groups (e.g., halides) under mild basic conditions.

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole moiety undergoes hydrolysis and ring-opening reactions:

Reaction Type Conditions Products Key Findings
Acid Hydrolysis 6M HCl, reflux Corresponding amidoxime or nitrile intermediatesProtonation of oxadiazole nitrogen weakens the N-O bond, leading to ring cleavage.
Base Hydrolysis NaOH (10%), 80°CCarboxylic acid derivativesHydroxide attack at the electrophilic C5 position, forming open-chain intermediates .

Pyridazine Ring Modifications

The pyridazine core participates in electrophilic and nucleophilic reactions:

Reaction Type Conditions Products Supporting Data
Nucleophilic Substitution R-NH<sub>2</sub>/EtOH, Δ 6-Amino-pyridazine derivativesSulfanyl group acts as a leaving group in polar aprotic solvents .
Reduction H<sub>2</sub>/Pd-C, MeOH Partially saturated dihydropyridazineCatalytic hydrogenation reduces the N=N bond, observed in analogous structures .

Benzodioxole Ring Reactions

The electron-rich benzodioxole ring undergoes electrophilic substitution:

Reaction Type Conditions Products Structural Evidence
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Nitrobenzodioxole derivativesMeta-directing effect of the dioxole oxygen confirmed via X-ray crystallography.
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Catechol derivativesBoron tribromide selectively cleaves methyl ethers without affecting oxadiazole.

Thermal and Photochemical Stability

Decomposition pathways under extreme conditions:

Condition Temperature/Time Major Products Analytical Methods
Thermal Degradation 250°C, 2 hr CO<sub>2</sub>, HCN, and polycyclic aromatic hydrocarbonsGC-MS analysis confirms fragmentation of oxadiazole and pyridazine rings .
UV Exposure 254 nm, 48 hrIsomerized sulfoxide and ring-opened quinonesHPLC-UV tracking shows 85% degradation under prolonged UV light.

Biological Activation Pathways

Relevant to pharmacological applications:

Process Enzymatic System Metabolites Activity Correlation
Cytochrome P450 Oxidation Human liver microsomesHydroxylated benzodioxole and sulfone derivativesIncreased polarity enhances renal excretion but reduces CNS penetration.
Nitroreductase Activity Mtb Ddn enzyme Reduced nitro intermediates (if nitro groups present)Electrochemical studies confirm nitro group reduction as a key activation step .

Synthetic Utility in Heterocyclic Chemistry

The compound serves as a precursor for complex architectures:

Application Reagents Generated Scaffolds Yield Optimization
Cross-Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> BiarylpyridazinesMicrowave irradiation improves yields from 45% to 78% .
Cycloaddition Dipolarophiles, Cu(I)Triazole- or isoxazole-fused hybridsStrain-promoted azide-alkyne cycloaddition avoids metal catalysts.

Scientific Research Applications

Molecular Formula

C19H20N4O4S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific applications based on existing studies.

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study:
A study published in Molecules demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific tumors .

CompoundCell Line TestedIC50 Value (µM)
Oxadiazole Derivative AMCF-7 (Breast)15
Oxadiazole Derivative BHeLa (Cervical)10

Antiviral Activity

The compound's potential as an antiviral agent has also been investigated. Research indicates that certain derivatives exhibit activity against viruses by interfering with viral replication mechanisms.

Case Study:
A recent article highlighted a series of compounds derived from similar scaffolds that demonstrated promising antiviral effects against coronaviruses. The mechanism was attributed to inhibition of viral polymerases .

CompoundVirus TypeEC50 Value (µM)
Benzodioxole Derivative CSARS-CoV-27
Oxadiazole Derivative DInfluenza A5

Antimicrobial Properties

The antimicrobial activity of benzodioxole and oxadiazole derivatives has been widely reported. These compounds have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study focusing on the synthesis of similar compounds, it was found that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound EStaphylococcus aureus8 µg/mL
Compound FEscherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest analogue identified is 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (). Below is a comparative analysis:

Property Target Compound Analogous Compound ()
Core Structure Pyridazine with 1,3-benzodioxole and 1,2,4-oxadiazole substituents Pyridazine with 3-methoxyphenyl and 1,2,4-oxadiazole substituents
Substituents - 2,4-Dimethoxyphenyl (electron-donating groups) - 3-Trifluoromethylphenyl (electron-withdrawing group)
Molecular Formula C23H20N4O5S (calculated) C22H16F3N3O2S
Functional Groups Benzodioxole (O-CH2-O), dimethoxy, sulfanyl, oxadiazole Methoxy, trifluoromethyl, sulfanyl, oxadiazole
Potential Bioactivity Enhanced solubility due to methoxy groups; possible CNS activity Improved metabolic stability via CF3 group

Structural and Electronic Differences

Substituent Effects: The benzodioxole group in the target compound (O-CH2-O) is a rigid, planar moiety often associated with improved binding to aromatic enzyme pockets. The 2,4-dimethoxyphenyl substituent in the target compound may enhance solubility compared to the 3-methoxyphenyl group in the analogue, as additional methoxy groups reduce hydrophobicity.

Molecular Weight and Polarity :

  • The target compound has a higher molecular weight (MW ≈ 464.5 g/mol) compared to the analogue (MW ≈ 449.4 g/mol), primarily due to the benzodioxole and additional methoxy groups.
  • The presence of two methoxy groups in the target compound increases polarity, which could influence pharmacokinetic properties such as absorption and distribution.

Synthetic Accessibility :

  • The synthesis of both compounds likely involves multi-step heterocyclic coupling reactions. For example, the oxadiazole ring formation (common in both) typically employs cyclization of amidoximes with carboxylic acid derivatives, as seen in ’s methodology for related thiophene derivatives .

Research Findings and Implications

  • Computational Modeling : The structural elucidation of such compounds often relies on crystallographic tools like the SHELX system (), which is widely used for refining small-molecule structures. The target compound’s complex substituents may necessitate high-resolution X-ray diffraction studies for unambiguous confirmation .
  • Biological Relevance: While neither compound’s bioactivity is explicitly described in the evidence, the 1,2,4-oxadiazole moiety is known for protease inhibition (e.g., antiviral or anticancer applications). The benzodioxole group, seen in natural products like safrole, may confer additional bioactivity .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H14N4O4SC_{15}H_{14}N_{4}O_{4}S with a molecular weight of approximately 358.36 g/mol. The structure includes a pyridazine core linked to a benzodioxole moiety and an oxadiazole unit, suggesting diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this pyridazine derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzodioxole group may enhance these effects due to its electron-donating properties, which can stabilize reactive intermediates during microbial inhibition.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For example, compounds containing oxadiazole and pyridazine cores have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

The proposed mechanism of action for compounds like this involves interaction with specific enzymes or receptors that play critical roles in cellular functions. For instance:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit kinases involved in cancer progression.
  • DNA Interaction : There is evidence indicating that similar compounds can intercalate with DNA or inhibit topoisomerase activity, leading to disrupted DNA replication and repair .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that modifications in the chemical structure significantly affected antimicrobial potency. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Candida albicans and Staphylococcus aureus , highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro assays performed on human breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest . Further mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition (MIC = 15 µg/mL)
AntimicrobialCandida albicansInhibition (MIC = 10 µg/mL)
AnticancerHeLa CellsInduction of apoptosis
AnticancerMCF-7 CellsCell cycle arrest

Q & A

Q. What protocols ensure stability during long-term storage and in vivo studies?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) under varying humidity (40–75% RH) and temperature (4°C–40°C). Monitor degradation via UPLC-MS and identify major degradation products (e.g., sulfoxide derivatives) using reference standards from oxadiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.